Malachite Green Oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

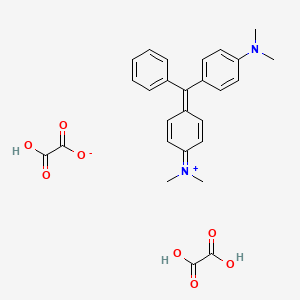

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;2-hydroxy-2-oxoacetate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N2.2C2H2O4/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;2*3-1(4)2(5)6/h5-17H,1-4H3;2*(H,3,4)(H,5,6)/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCIXAIEDTZJCQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-29-8 | |

| Record name | Malachite green oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis[[4-[4-(dimethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium] oxalate, dioxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

malachite green oxalate chemical properties and structure

An In-Depth Technical Guide to Malachite Green Oxalate: Properties, Structure, and Applications for the Research Professional

Introduction

Malachite Green (MG) Oxalate is a synthetic, organic compound belonging to the triarylmethane class of dyes.[1] Formally, the name refers to the colored cation, with oxalate serving as the counter-ion.[1] It presents as a dark green, crystalline powder with a metallic luster.[2][3][4] Renowned for its intense color and potent biological activity, it occupies a multifaceted role in scientific and industrial applications. While historically significant as a dye for textiles and paper and as a powerful antifungal agent in aquaculture, its use in the latter has been curtailed in many regions due to toxicological concerns.[3][5][6][7]

For researchers, scientists, and drug development professionals, this compound remains a valuable tool. Its utility spans from a simple biological stain in histology and microbiology to a sensitive reagent in quantitative biochemical assays.[2][5] This guide provides a comprehensive technical overview of its core chemical properties, structure, synthesis, mechanisms of action, and analytical methodologies, grounded in authoritative scientific principles to support advanced research applications.

Section 1: Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is paramount for its effective and safe application in a laboratory setting. The identity of this compound is often a source of confusion due to various representations of its chemical formula.

Nomenclature and Structure

This compound is a salt consisting of the malachite green cation and oxalate anions. The empirical formula, C₅₂H₅₄N₄O₁₂, represents a complex of two malachite green cations with three oxalate-related molecules (two monohydrogen oxalate ions and one oxalic acid molecule).[2][8][9][10] The active component responsible for its color and biological activity is the malachite green cation. Its structure features a central carbon atom bonded to three aryl rings, creating an extended π-conjugated system that is responsible for its strong absorption of visible light.[1]

-

Systematic (IUPAC) Name: bis([4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium);bis(2-hydroxy-2-oxoacetate);oxalic acid[8]

-

Common Synonyms: Basic Green 4, C.I. 42000, N,N,N',N'-Tetramethyl-4,4'-diaminotriphenylcarbenium oxalate[2][5][11]

Caption: Structures of the malachite green cation and oxalate anion.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application. Its solubility in both aqueous and organic solvents is a key attribute for its use in various staining protocols and assays.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₂H₅₄N₄O₁₂ | [2][8][13] |

| Molecular Weight | ~927.0 g/mol | [2][8][12][13] |

| Appearance | Dark green crystalline powder with a metallic luster | [2][3][4] |

| Solubility | Soluble in water (60-110 g/L) and alcohol | [4][5][14][15] |

| Stability | Stable under standard conditions; avoid strong oxidizing agents | [3][14] |

| pKa | 6.9 (for the cation) | [14] |

Spectral Characteristics

The intense green color of malachite green is due to a strong absorption band in the visible spectrum. This property is fundamental to its use as a dye and as a quantitative reagent in spectrophotometric assays.

| Parameter | Value | Reference(s) |

| λmax (in water) | 616 - 622 nm | [1][9] |

| Molar Extinction Coeff. | ~10⁵ M⁻¹ cm⁻¹ at 621 nm | [1] |

| pH Indicator Range | pH 0.0 (Yellow) to 2.0 (Green); pH 11.6 (Green) to 14.0 (Colorless) | [1][4][6] |

Section 2: Synthesis and Manufacturing

The synthesis of malachite green is a classic two-step process in organic chemistry, first developed by Hermann Fischer in 1877.[1] Understanding this pathway provides insight into potential impurities that may be present in commercial-grade material.

The Fischer Synthesis Pathway

-

Condensation: The process begins with the acid-catalyzed condensation of one molecule of benzaldehyde with two molecules of dimethylaniline. This reaction forms leuco-malachite green (LMG), a colorless triphenylmethane derivative.[1]

-

Oxidation: The colorless LMG is then oxidized to form the intensely colored malachite green cation. This step is critical as it establishes the extended π-conjugation system. Common oxidizing agents include manganese dioxide (MnO₂) or lead peroxide (PbO₂).[1][16] The resulting carbinol base is then reacted with oxalic acid to precipitate the oxalate salt.[16]

Caption: Simplified two-step synthesis of this compound.

Purification and Quality Control

Commercial preparations of this compound can contain several impurities stemming from the synthesis process. For sensitive analytical or biological applications, the purity of the reagent is critical. Common impurities include the starting materials, the leuco- and carbinol- forms, and N-demethylated byproducts.[17][18] High-purity reference materials are typically purified by techniques like supercritical fluid extraction (SFE) and their purity is assessed by a combination of methods including HPLC, NMR, and thermal analysis.[17][18][19]

Section 3: Mechanism of Action and Biological Fate

The potent biological effects of malachite green are a direct consequence of its chemical structure and how it interacts with cellular systems. Its toxicity and mechanism of action are intrinsically linked to its metabolic transformation.

Cellular Uptake and Transformation

The charged malachite green cation does not readily cross cell membranes. Instead, in aqueous solution, it exists in equilibrium with its neutral, more lipophilic carbinol base.[1] This uncharged carbinol form can diffuse across cell membranes. Once inside the cell, the carbinol is metabolized, primarily through reduction, into the stable, colorless leuco-malachite green (LMG).[1] LMG is the major metabolite and is retained in tissues for significantly longer periods than the parent compound, making it the primary target for residue analysis.[3][6][20]

Caption: Cellular uptake and conversion of MG to its leuco form.

Toxicological Profile

This compound is classified as a hazardous substance. Its toxicity is a significant concern, leading to its ban for use in food-producing animals in many countries.[6] Researchers must handle the compound with appropriate safety precautions.

| Toxicity Endpoint | Observation | Reference(s) |

| Acute Oral Toxicity | LD₅₀ (rat): 275 mg/kg. Harmful if swallowed. | [20][21] |

| Eye Irritation | Causes serious eye damage. Classified as a severe eye irritant. | [4][8][22] |

| Genotoxicity | Found to be mutagenic in the Salmonella/microsome test after metabolic activation.[21] Causes liver DNA adducts in rats. | [22] |

| Carcinogenicity | N-demethylated metabolites can be activated to carcinogenic species.[3] Suspected carcinogen. | [22] |

| Reproductive Toxicity | Suspected of damaging the unborn child; teratogenic effects observed in rabbits. | [20][23] |

| Ecotoxicity | Very toxic to aquatic organisms with long-lasting effects. | [22][24] |

Section 4: Key Applications in Research and Development

Despite its toxicity, this compound's unique properties make it an indispensable reagent in several research fields.

Biological Staining

As a cationic dye, malachite green strongly binds to acidic cellular components like nucleic acids and certain proteins.

-

Endospore Staining (Schaeffer-Fulton Method): Used as the primary stain to color endospores green, which resist decolorization, while a safranin counterstain colors vegetative cells red.[1][6]

-

Giménez Staining: Employed as a blue-green counterstain against basic fuchsin, which stains bacteria like Rickettsia red or magenta.[1][6]

-

Botanical Histology: Certified for use as a counterstain for paraffin-embedded botanical material.[15] It is also a component of Alexander's stain for assessing pollen viability.[1][15]

Quantitative Biochemical Assays

The dye is a key component in a sensitive colorimetric method for the detection of inorganic phosphate (Pi).

-

Phosphate Detection: In the presence of molybdate under acidic conditions, inorganic phosphate forms a phosphomolybdate complex. Malachite green binds to this complex, causing a significant color shift that can be measured spectrophotometrically.[5][15] This assay is widely used to measure the activity of enzymes that release phosphate, such as ATPases and phosphatases.[15]

Antimicrobial and Forensic Research

-

Antimicrobial Agent: Its historical use as an antifungal and antiparasitic agent in aquaculture makes it a reference compound in studies developing new antimicrobial agents.[2][3] Its mechanism is thought to involve binding to parasite DNA, thereby inhibiting growth and replication.[3]

-

Latent Blood Detection: The colorless leuco-form (LMG) is a well-established reagent in forensic science. Hemoglobin in blood acts as a catalyst for the oxidation of LMG with hydrogen peroxide, resulting in the appearance of the characteristic green color, indicating the presence of blood.[1]

Section 5: Analytical Methodologies

The regulatory status and toxicity of malachite green necessitate sensitive and specific analytical methods for its detection, particularly in food and environmental samples. The primary analytical challenge is the simultaneous quantification of both the parent compound (MG) and its persistent metabolite (LMG).

Standard Protocol: Detection by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold-standard technique for the confirmatory analysis of MG and LMG residues.[25][26]

Step-by-Step Methodology:

-

Sample Extraction:

-

Homogenize the sample matrix (e.g., fish tissue) with an extraction solvent, typically acetonitrile or acetone.[25]

-

Centrifuge to separate the liquid extract from solid debris.

-

-

Sample Cleanup (Solid-Phase Extraction - SPE):

-

Pass the crude extract through an SPE cartridge (e.g., a copolymer-based sorbent) to remove interfering matrix components.[25]

-

Wash the cartridge to remove residual interferences.

-

Elute the target analytes (MG and LMG) with an appropriate solvent mixture.

-

-

LC Separation:

-

Inject the cleaned extract into an HPLC system, typically equipped with a C18 reversed-phase column.

-

Use a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) to separate MG and LMG.

-

-

MS/MS Detection:

-

Introduce the column eluent into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both MG and LMG for unambiguous identification and quantification.

-

Analytical Workflow Diagram

Caption: Typical workflow for the analysis of malachite green residues.

Conclusion

This compound is a compound of significant scientific interest, characterized by its vibrant color, potent bioactivity, and complex toxicological profile. For the research professional, it serves as a versatile tool, from a fundamental stain in microbiology to a sensitive reagent in enzyme kinetics. However, its associated hazards, particularly its genotoxicity and environmental persistence, demand rigorous safety protocols and highly sensitive analytical oversight. A thorough understanding of its chemical properties, biological fate, and appropriate applications is essential for leveraging its benefits in the laboratory while mitigating its risks.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724411, this compound. Retrieved from [Link]

-

Clemmensen, S., Jensen, J. C., Jensen, N. J., Meyer, O., Olsen, P., & Würtzen, G. (1984). Toxicological studies on malachite green: a triphenylmethane dye. Archives of Toxicology, 56(1), 43–45. Retrieved from [Link]

-

Carolina Biological Supply Company. (n.d.). Malachite Green (Oxalate), 1% Aqueous, Laboratory Grade, 100 mL. Retrieved from [Link]

-

Fulcrum Pharma. (n.d.). Malachite Green, Oxalate - 25g. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural formula of this compound. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Malachite Green. Retrieved from [Link]

-

Wikipedia. (n.d.). Malachite green. Retrieved from [Link]

-

International Agency for Research on Cancer. (2016). Malachite Green and Leucomalachite Green. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 119. Retrieved from [Link]

-

MP Biomedicals. (n.d.). This compound. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound(C.I 42000) (C52H54N4O12), 100 grams. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of the proposed mechanism for this compound (MGO) photocatalytic degradation. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

Le Goff, T., & Wood, S. (2008). Production of this compound and leucomalachite green reference materials certified for purity. Analytical and Bioanalytical Chemistry, 391(5), 1735–1744. Retrieved from [Link]

- Google Patents. (1932). US1878530A - Production of malachite green.

-

Oxford Lab Fine Chem LLP. (n.d.). MALACHITE GREEN (For Microscopy) (C.I.NO.42000). Retrieved from [Link]

-

ResearchGate. (n.d.). Production of this compound and leucomalachite green reference materials certified for purity | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of this compound. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:13425-25-7. Retrieved from [Link]

-

SciSpace. (n.d.). Detection of malachite green and leuco-malachite green in fishery industry. Retrieved from [Link]

-

National Toxicology Program. (1991). Nomination Background: this compound. Retrieved from [Link]

Sources

- 1. Malachite green - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. dawnscientific.com [dawnscientific.com]

- 6. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C52H54N4O12 | CID 2724411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A16186.14 [thermofisher.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. scbt.com [scbt.com]

- 12. carolina.com [carolina.com]

- 13. Malachite Green, Oxalate - 25g | Fulcrum Pharma [fulcrumpharma.com]

- 14. This compound(2437-29-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. Dye content, ≥90%, certified by the Biological Stain Commission, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]

- 16. US1878530A - Production of malachite green - Google Patents [patents.google.com]

- 17. Production of this compound and leucomalachite green reference materials certified for purity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. researchgate.net [researchgate.net]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. Toxicological studies on malachite green: a triphenylmethane dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. westliberty.edu [westliberty.edu]

- 24. calpaclab.com [calpaclab.com]

- 25. mhlw.go.jp [mhlw.go.jp]

- 26. scispace.com [scispace.com]

An In-depth Technical Guide to the Synthesis and Purification of Malachite Green Oxalate

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of Malachite Green Oxalate, a triphenylmethane dye with significant applications across various scientific disciplines. Intended for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, provides field-proven protocols, and discusses the critical importance of purity for reliable application.

Introduction: The Dual Nature of this compound

Malachite Green (MG) is an organic compound widely recognized for its intense green color.[1][2] It is classified as a triarylmethane dye and sees extensive use in the textile and paper industries.[1][2] Beyond its role as a colorant, Malachite Green exhibits potent antimicrobial properties, leading to its controversial use as an antifungal and antibacterial agent in aquaculture.[3][4][5] The oxalate salt is a common commercial form, where the anion has no effect on the dye's color, which arises from a strong absorption band at 621 nm.[1]

However, the utility of Malachite Green is shadowed by its toxicity and potential carcinogenicity, which necessitates strict regulatory oversight.[2][5] For scientific applications, particularly in biomedical staining, toxicology research, and as a component in drug formulation, the purity of the compound is paramount.[6] Commercially available MG oxalate often has a purity of around 90%, containing various synthesis-related impurities that can confound experimental results.[7][8][9] This guide, therefore, addresses the synthesis from fundamental precursors and explores robust methods for purification to achieve a high-grade product suitable for sensitive applications.

Core Synthesis Methodology: A Two-Step Pathway

The synthesis of Malachite Green is a classic example of electrophilic aromatic substitution followed by oxidation. The process is universally performed in two main stages: the formation of a colorless leuco base, followed by its oxidation to the intensely colored dye.[1][10]

Stage 1: Synthesis of Leuco-Malachite Green (LMG) via Condensation

The initial step is an acid-catalyzed condensation reaction between benzaldehyde and N,N-dimethylaniline.[2][10] In this reaction, the aldehyde carbonyl is activated by a proton from the acid catalyst (e.g., HCl, H₂SO₄), making it a potent electrophile.[11] Two molecules of the electron-rich N,N-dimethylaniline then sequentially attack the carbonyl carbon, ultimately forming the colorless triphenylmethane derivative known as Leuco-Malachite Green (LMG) after dehydration.[1] The molar ratio of benzaldehyde to N,N-dimethylaniline is typically 1:2.[1]

Experimental Protocol: Synthesis of Leuco-Malachite Green

-

Materials:

-

N,N-dimethylaniline (35 g)

-

Benzaldehyde (14 g)

-

Concentrated Hydrochloric Acid (31.5 g)

-

Sodium Hydroxide (NaOH) solution

-

Distilled Water

-

-

Procedure:

-

In a round-bottom flask, combine N,N-dimethylaniline, benzaldehyde, and concentrated hydrochloric acid.[12]

-

Fit the flask with a reflux condenser and heat the mixture in a water bath or with a heating mantle to 100°C for 24 hours.[10][12] This prolonged heating drives the condensation reaction to completion.

-

After the reaction period, allow the mixture to cool to room temperature. Carefully neutralize the acid by making the reaction mass alkaline with a sodium hydroxide solution.[10][12]

-

To remove unreacted starting materials, perform a steam distillation. This step is crucial for the initial purification, as both benzaldehyde and N,N-dimethylaniline are volatile with steam.[10][12]

-

Pour the residual mixture into approximately 1 liter of cold water. The leuco base, being insoluble in water, will precipitate out, often as hard granules.[10][12]

-

Isolate the solid leuco-malachite green by filtration using a Buchner funnel.

-

Wash the collected solid thoroughly with distilled water until the filtrate is free from alkali (i.e., neutral pH).

-

Dry the purified leuco base. The yield of LMG is typically high under these conditions.

-

Stage 2: Oxidation of LMG and Formation of this compound

The colorless LMG is not a dye because its pi-electron system is not fully conjugated across the three phenyl rings. The central carbon is sp³ hybridized, isolating the rings. To generate the color, this central carbon must be oxidized to an sp² hybridized carbocation, which allows for extended pi-delocalization and absorption of visible light.[1] This is achieved using an oxidizing agent, such as lead dioxide (PbO₂) or manganese dioxide (MnO₂), in an acidic medium.[1][12] The resulting carbinol base is then converted to the stable oxalate salt.

Experimental Protocol: Oxidation and Oxalate Salt Formation

-

Materials:

-

Dry Leuco-Malachite Green (10 g)

-

Hydrochloric Acid (27 g)

-

Acetic Acid (4 g)

-

Lead Dioxide (PbO₂) (7.5 g)

-

Sodium Sulfate (Na₂SO₄)

-

Sodium Hydroxide (NaOH) solution

-

Oxalic Acid (C₂H₂O₄)

-

-

Procedure:

-

Gently melt the 10 g of dry leuco base by heating.[12]

-

Prepare an acidic solution by mixing 27 g of hydrochloric acid and 4 g of acetic acid in 2.5-3.0 liters of water. Add this solution to the melted leuco base.[12]

-

Prepare a thin paste of 7.5 g of pure lead dioxide in a small amount of water. Slowly add this paste to the leuco base solution with vigorous stirring.[12]

-

Continue stirring the mixture for approximately 2 hours after the addition is complete to ensure full oxidation.[12]

-

Filter off the unreacted lead dioxide.[12]

-

Heat the filtrate to boiling and add a solution of sodium sulfate to precipitate any dissolved lead as lead sulfate (PbSO₄). Filter the hot solution again to remove the precipitate.[12]

-

Reheat the filtrate to boiling and precipitate the malachite green carbinol base by adding sodium hydroxide solution.[12]

-

Cool the solution, filter the precipitated carbinol base, and wash it with water.

-

To form the oxalate salt, dissolve the purified carbinol base in approximately 3 parts of water per part of carbinol. Add the theoretically correct amount of oxalic acid (1.5 moles of oxalic acid per mole of carbinol base) and warm the solution to about 60°C until all solids dissolve.[13]

-

Evaporate the resulting solution to dryness, preferably under vacuum, to yield the final this compound product as a crystalline powder.[13]

-

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Purification Strategies for High-Grade this compound

The crude product from the synthesis contains several impurities that must be removed for analytical or biological use. Key impurities include the starting leuco base (LMG), the carbinol form, and demethylated side-products.[7][8][14]

Method 1: Purification by Selective Precipitation

This method leverages differences in the solubility of the color base and impurities at different pH levels. By carefully controlling the addition of an alkali like caustic soda, many impurities can be precipitated along with a small fraction of the product, leaving a purer solution of the color base to be collected in a subsequent step.[13]

Experimental Protocol: Selective Precipitation

-

Following the oxidation step and removal of lead sulfate (Step 6 in the oxidation protocol), take the filtrate containing the malachite green color base.

-

With agitation, add a caustic soda (NaOH) solution in a small, carefully controlled amount sufficient to precipitate the bulk of impurities and only about 2-3% of the color base.[13] The exact amount may require empirical optimization.

-

Continue agitation for several hours, then filter off the precipitated insoluble matter.

-

To the now-purified filtrate, add a weaker alkali such as sodium bicarbonate to precipitate the main fraction of the malachite green carbinol base.[13]

-

Filter, wash, and dry the purified base, which can then be converted to the oxalate salt as previously described.

Method 2: Advanced Purification by Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction is a powerful technique that uses a substance at a temperature and pressure above its critical point (e.g., CO₂) as a solvent. It is particularly effective for separating complex mixtures. SFE has been successfully applied to purify commercial this compound, significantly increasing its purity.[7][8][9] This method is highly effective for removing impurities like monodemethylated MG and 4-(dimethylamino)benzophenone.[7][8] While requiring specialized equipment, SFE provides a high degree of purity that is difficult to achieve with classical methods.

Method 3: Chromatographic Purification

While analytical techniques like High-Performance Liquid Chromatography (HPLC) are used to assess purity, the same principles can be applied on a larger scale for preparative purification.[15] Column chromatography using a stationary phase like silica gel or a biphenyl-modified phase can effectively separate malachite green from its less polar leuco form and other impurities based on differential adsorption and partitioning.[9][16]

Dispersive solid-phase extraction (dSPE) is another relevant technique, often used for sample cleanup prior to analysis, which involves mixing the sample with a solid sorbent to remove interfering matrix components.[16]

Purification Workflow Diagram

Caption: A general workflow for the purification of this compound.

Data on Purity and Characterization

The efficacy of purification can be quantified by various analytical techniques. The final purity of this compound is typically assessed by a combination of methods including HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC).[7][8][9]

| Sample | Reported Purity (% m/m) | Purification Method | Reference |

| Commercial MG Oxalate | ~90% | None (as supplied) | [7][8][9] |

| Certified Reference Material | 94.3 ± 1.4% | Supercritical Fluid Extraction (SFE) | [7][8] |

| Leucomalachite Green | 98.8 ± 0.8% | Not specified, certified material | [7][8] |

Safety, Handling, and Disposal

This compound is a hazardous substance and must be handled with appropriate precautions.[17]

-

Toxicity: Toxic if swallowed, causes serious eye damage, and is suspected of damaging the unborn child.[17] It is also very toxic to aquatic life with long-lasting effects.[18]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[18][19] Work in a well-ventilated area or use a fume hood to avoid inhaling dust.[18]

-

Handling: Avoid dust formation.[17] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[17][18]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[17][18]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.[17][18]

Conclusion

The synthesis of this compound is a well-established chemical process that, while straightforward in principle, requires careful execution and multi-step purification to yield a product of high purity. The choice of purification method—from classical selective precipitation to advanced techniques like supercritical fluid extraction—depends on the required final purity for the intended application. For researchers and professionals in drug development, understanding these protocols and the rationale behind them is critical for obtaining reliable, reproducible, and safe experimental outcomes.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Malachite green. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of malachite green. Retrieved from [Link]

-

Chemistry Learner. (2022). Malachite Green: Definition, Synthesis, Properties and Applications. Retrieved from [Link]

-

International Journal of Current Medical And Pharmaceutical Research. (2021). re-synthesis of malachite green. Retrieved from [Link]

-

Le Goff, T., & Wood, R. (2008). Production of this compound and leucomalachite green reference materials certified for purity. Analytical and Bioanalytical Chemistry, 391(5), 1837-1846. Retrieved from [Link]

-

Pro-Lab Diagnostics. (n.d.). SAFETY DATA SHEET Malachite Green. Retrieved from [Link]

-

Chem-Supply. (2018). Malachite Green Solution Safety Data Sheet. Retrieved from [Link]

-

Waters Corporation. (n.d.). Method Development of Synthetic Triphenylmethane Dyes Using MaxPeak™ Premier Columns on an Alliance™ HPLC™ System. Retrieved from [Link]

-

ResearchGate. (2008). Production of this compound and leucomalachite green reference materials certified for purity | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). US4678613A - Process for the purification of triphenylmethane compounds.

-

PubChem. (n.d.). Malachite Green | C23H25ClN2 | CID 11294. Retrieved from [Link]

-

RSC Publishing. (2013). Analysis of triphenylmethane dyes in seafood products: a review of extraction methods and determination by liquid chromatography coupled to mass spectrometry. Retrieved from [Link]

-

SciSpace. (2018). Preparation method and use method of malachite green solution. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of this compound. Retrieved from [Link]

- Google Patents. (n.d.). EP2100603A1 - Use of malachite green in the form of drug for treating malignant neoplasms.

-

RSC Publishing. (2013). Analysis of triphenylmethane dyes in seafood products: a review of extraction methods and determination by liquid chromatography coupled to mass spectrometry. Retrieved from [Link]

-

Global NEST Journal. (2019). Oxidative decolorization of a this compound dye through the photochemical advanced oxidation processes. Retrieved from [Link]

- Google Patents. (n.d.). US1878530A - Production of malachite green.

-

YouTube. (2021). Malachite green extraction method development. Retrieved from [Link]

-

Macherey-Nagel. (n.d.). Determination of Triphenylmethane Dyes from Aquaculture Samples. Retrieved from [Link]

-

ResearchGate. (2021). A review: On malachite green; synthesis, uses and toxic effects. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure of this compound. The curved arrows indicate rotational motion of the phenyl rings which brings about the internal conversion process. Retrieved from [Link]

Sources

- 1. Malachite green - Wikipedia [en.wikipedia.org]

- 2. Malachite Green: Definition, Synthesis, Properties and Applications [sciencedoze.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Analysis of triphenylmethane dyes in seafood products: a review of extraction methods and determination by liquid chromatography coupled to mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. Production of this compound and leucomalachite green reference materials certified for purity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. journalcmpr.com [journalcmpr.com]

- 12. prepchem.com [prepchem.com]

- 13. US1878530A - Production of malachite green - Google Patents [patents.google.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. waters.com [waters.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. westliberty.edu [westliberty.edu]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Mechanism of Action of Malachite Green Oxalate as a Biological Stain

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malachite green, a cationic triphenylmethane dye, is a cornerstone reagent in classical microbiology and histology, prized for its vibrant color and potent staining capabilities.[1][2][3] While historically used for textiles, its application as a biological stain—particularly for resilient structures like bacterial endospores—has made it indispensable in the laboratory.[3][4] This guide provides a comprehensive examination of the mechanism of action of malachite green oxalate, detailing its chemical properties, the principles of its interaction with cellular components, and its practical application in validated staining protocols. We will dissect the widely used Schaeffer-Fulton endospore staining method as a primary case study, explaining the causality behind each step to provide a framework for experimental success and troubleshooting.

Section 1: Introduction to this compound

Historical Context and Applications

First synthesized in 1877, malachite green's intense color made it an immediate asset to the dye industry for materials like silk, leather, and paper.[3][5] Its utility in science was soon discovered, leading to its adoption as a biological stain.[3] It is most famously used in the Schaeffer-Fulton method (developed in the 1930s) to differentially stain bacterial endospores.[6][7] Beyond endospores, it is also used as a counterstain in the Gimenez method for staining bacteria like rickettsiae and to assess pollen viability in Alexander's stain.[1][3][5] The oxalate salt is frequently used as it provides greater stability than the chloride form.[1][5]

Chemical and Physical Properties

Malachite green is an organic compound whose name is derived from its color similarity to the mineral malachite, not its chemical composition.[1][5] The colored form is a cation, and the associated anion (chloride or oxalate) does not affect the color.[1][5] The vibrant green hue is due to a strong absorption band in the visible spectrum.[1][5]

| Property | Value | Source |

| Chemical Formula | C₅₂H₅₄N₄O₁₂ (Oxalate Salt) | [8][9] |

| Molecular Weight | 927.00 g/mol (Oxalate Salt) | [8][10] |

| Appearance | Dark green crystalline powder | [2][11] |

| Solubility | Soluble in water and alcohol | [1][2] |

| Absorption Maximum (λmax) | 616-622 nm in water | [5][9][10] |

| Stain Type | Cationic (Basic) Triphenylmethane Dye | [2][5] |

The Role of the Oxalate Counter-ion

While the staining action is attributed to the malachite green cation, the choice of the counter-ion (oxalate, C₂O₄²⁻) is significant for the reagent's stability and solubility characteristics. The oxalate salt is commonly marketed and provides a stable, solid form of the dye that readily dissolves in water to create the staining solution.[5][10]

Section 2: The Core Staining Mechanism

The Principle of Electrostatic Interaction

The primary mechanism of action for malachite green as a stain is rooted in electrostatic attraction. As a cationic (positively charged) dye, it readily binds to anionic (negatively charged) components within a cell.[2] This is the fundamental principle behind its action as a general biological stain.

Key cellular targets for malachite green include:

-

Nucleic Acids (DNA and RNA): The phosphate backbone of DNA and RNA is strongly anionic, providing a high-affinity binding site for the cationic dye. Studies have shown that malachite green can interact with DNA, suggesting this is a key binding target.[12]

-

Acidic Proteins: Many cellular proteins, particularly those rich in amino acids like aspartic acid and glutamic acid, carry a net negative charge at physiological pH and will attract the dye.

-

Cell Wall Components: Structures like peptidoglycan in bacterial cell walls contain anionic groups that can bind malachite green.[13]

The Cationic Nature of Malachite Green

The positive charge of malachite green is not localized to a single atom but is delocalized across the triphenylmethane structure through resonance. This extended pi-delocalization is also responsible for the molecule's ability to absorb visible light, giving it its intense color.[1][5] The colorless "leuco" form of the dye lacks this extended conjugation and thus does not function as a stain.[1][5]

Caption: Resonance delocalization of the positive charge in the malachite green cation.

Section 3: Application in Differential Staining: The Endospore Case Study

The most illustrative application of malachite green is in the differential staining of bacterial endospores, which are highly resistant, dormant structures formed by some bacteria like Bacillus and Clostridium species.[14][15]

The Challenge: Staining the Impermeable Endospore

Endospores possess a tough outer covering rich in keratin, which makes them resistant to heat, chemicals, and conventional staining procedures.[4][13] Their walls are practically impermeable to most dyes.[6][16]

The Schaeffer-Fulton Method: A Mechanistic Walkthrough

The Schaeffer-Fulton stain, developed in 1933, overcomes the impermeability of the endospore wall using a specific, multi-step process.[6][7][17]

Caption: Workflow of the Schaeffer-Fulton endospore staining method.

The Role of Each Reagent and Step

The success of this differential stain relies on the specific function of each component.

| Step/Reagent | Purpose | Mechanism of Action |

| 1. Malachite Green (Primary Stain) | To stain the endospores. | It is a weakly binding stain applied to all structures.[13] Initially, it coats both vegetative cells and spores. |

| 2. Steam Heat (Mordant) | To force the primary stain into the endospore. | Heat acts as a physical mordant, increasing the permeability of the tough keratin spore coat, allowing the malachite green to penetrate and bind to internal structures.[14][18][19][20] |

| 3. Water (Decolorizer) | To remove the primary stain from vegetative cells. | Malachite green has a low affinity for vegetative cell walls and is easily washed out with water.[4][17] However, once the dye is "locked" inside the spore by the heat treatment, the cooled spore wall becomes impermeable again, trapping the stain.[13][21] |

| 4. Safranin (Counterstain) | To stain the decolorized vegetative cells. | Safranin is a red, cationic dye that stains the now colorless vegetative cells, providing a clear contrast between the green endospores and the pink/red cells.[6][13][17] |

Step-by-Step Protocol: Schaeffer-Fulton Endospore Stain

This protocol is a self-validating system when appropriate controls are used.

Reagents:

-

Malachite Green Solution (0.5% w/v aqueous)

-

Safranin Solution (0.5% w/v aqueous)

-

Distilled Water

Procedure:

-

Smear Preparation: Prepare a thin smear of the bacterial culture on a clean glass slide, allow it to air dry, and then heat-fix it by passing it through a flame 2-3 times.[6][7]

-

Primary Staining: Place the slide on a staining rack over a beaker of boiling water (to create steam). Cover the smear with a piece of blotting paper and saturate it with the malachite green solution.[6][20]

-

Heating: Gently steam the slide for 5-10 minutes, ensuring the blotting paper remains moist by adding more malachite green as needed. Do not allow the stain to dry out.[3][20][22] This is the critical step for driving the dye into the spores.

-

Cooling & Rinsing: Remove the slide from the heat, let it cool completely, and then discard the blotting paper. Gently rinse the slide with a stream of tap water for 30 seconds to decolorize the vegetative cells.[6][16]

-

Counterstaining: Flood the slide with the safranin solution and let it sit for 1-2 minutes.[6]

-

Final Rinse & Drying: Rinse the slide with water to remove excess safranin. Blot it dry gently with bibulous paper.[6]

-

Microscopy: Examine the slide under oil immersion (1000x magnification).

Section 4: A Self-Validating System: Controls and Interpretation

To ensure the trustworthiness of the results, the protocol must be treated as a self-validating system.

-

Expected Results: Endospores (both free and within cells) will appear bright green. Vegetative cells will appear pink or red.[13][17]

-

Positive Control: A known endospore-forming bacterium, such as Bacillus subtilis, should be stained concurrently. This validates that the reagents and procedure are capable of staining endospores correctly.

-

Negative Control: A known non-spore-forming bacterium, such as Escherichia coli, should also be stained. This ensures that the procedure does not produce false-positive green artifacts and that the vegetative cells are properly counterstained.

-

Troubleshooting:

-

No green spores seen in a known positive culture: Inadequate heating (time or temperature) is the most common cause. The malachite green was not successfully driven into the spore coat.

-

Both spores and vegetative cells are green: The decolorization step (water rinse) was insufficient.

-

Both spores and vegetative cells are pink/red: The primary staining step (heating with malachite green) was skipped or performed incorrectly, or the counterstain was left on for too long, masking the green.

-

Section 5: Conclusion

The mechanism of action of this compound is a classic example of differential staining based on both chemical affinity and structural permeability. Its cationic nature drives its binding to anionic cellular components, while the application of a physical mordant (heat) allows it to bypass the formidable defenses of the bacterial endospore. By understanding the causality behind each step of the staining protocol, researchers can effectively utilize this powerful tool for the accurate identification of endospore-forming bacteria, ensuring reliable and reproducible results in their work.

References

-

Biology LibreTexts. (2023, February 17). 1.12: Endospore Stain. Available at: [Link]

-

Macsen Labs. Malachite Green | Properties, Uses, Side Effects & Application in Aquaculture. Available at: [Link]

-

MicrobiologyInfo.com. (2022, August 10). Endospore Staining- Principle, Reagents, Procedure and Result. Available at: [Link]

-

Study.com. In preforming the spore stain, why is it necessay to heat malachite green?. Available at: [Link]

-

Vedantu. Malachite Green: Uses, Structure & Safety Explained. Available at: [Link]

-

Pediaa.Com. (2018, April 27). Why is Heat Used in Endospore Staining. Available at: [Link]

-

Pearson+. Why is it essential to apply heat during the endospore staining process?. Available at: [Link]

-

Wikipedia. Schaeffer–Fulton stain. Available at: [Link]

-

Wikipedia. Malachite green. Available at: [Link]

-

Microbe Notes. (2021, June 5). Spore Stain- Principle, Procedure and Result Interpretation. Available at: [Link]

-

American Society for Microbiology. (2007, September 29). Endospore Stain Protocol. Available at: [Link]

-

PubChem. Malachite Green. Available at: [Link]

-

Microbe Online. (2015, May 7). Endospore Staining: Principle, Procedure, Results. Available at: [Link]

-

NT Labs. (2019, March 6). What is Malachite Green?. Available at: [Link]

-

Surendranath College. Endospore Staining by Schaeffer –Fulton Method. Available at: [Link]

-

Innovating Science. Spore Stain Kit (Wirtz Conklin) Solution I 5% Aqueous Malachite Green (250Ml). Available at: [Link]

-

Merck Index. Malachite Green. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

ResearchGate. (2024, October 10). How to do proper spore staining?. Available at: [Link]

-

Micromaster. PRODUCT SPECIFICATION SHEET Malachite Green 1% (SI044). Available at: [Link]

-

Nature. (2023, July 24). The synthetic dye malachite green found in food induces cytotoxicity and genotoxicity in four different mammalian cell lines from distinct tissuesw. Available at: [Link]

-

ResearchGate. (2025, August 7). Electrochemical and Spectroscopic Studies on the Interaction of Malachite Green with DNA and Its Application | Request PDF. Available at: [Link]

-

ResearchGate. (2023, July 27). (PDF) The synthetic dye malachite green found in food induces cytotoxicity and genotoxicity in four different mammalian cell lines from distinct tissuesw. Available at: [Link]

-

Reddit. (2020, January 28). Raw malachite green for endospore stains. Microbiology can be stunning.. Available at: [Link]

-

National Center for Biotechnology Information. Malachite green mediates homodimerization of antibody VL domains to form a fluorescent ternary complex with singular symmetric interfaces. Available at: [Link]

-

National Center for Biotechnology Information. In Vitro Effect of Malachite Green on Candida albicans Involves Multiple Pathways and Transcriptional Regulators UPC2 and STP2. Available at: [Link]

Sources

- 1. macsenlab.com [macsenlab.com]

- 2. Malachite Green: Uses, Structure & Safety Explained [vedantu.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Malachite green - Wikipedia [en.wikipedia.org]

- 6. Schaeffer–Fulton stain - Wikipedia [en.wikipedia.org]

- 7. asm.org [asm.org]

- 8. This compound | C52H54N4O12 | CID 2724411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A16186.14 [thermofisher.com]

- 10. Malachite Green [drugfuture.com]

- 11. This compound(2437-29-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. homework.study.com [homework.study.com]

- 15. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 16. microbenotes.com [microbenotes.com]

- 17. microbiologyinfo.com [microbiologyinfo.com]

- 18. pediaa.com [pediaa.com]

- 19. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 20. Endospore Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 21. micromasterlab.com [micromasterlab.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Malachite Green Oxalate in Different Solvents

Introduction

Malachite green oxalate, a triphenylmethane dye, is a compound of significant interest across various scientific disciplines, including biomedical research, drug development, and environmental science.[1] Its utility as a biological stain, a component in colorimetric assays, and its unfortunate prevalence as an environmental contaminant necessitate a thorough understanding of its physicochemical properties.[1] A critical parameter governing its application, efficacy, and environmental fate is its solubility in different solvent systems.

This technical guide provides a comprehensive overview of the solubility of this compound, offering both qualitative and quantitative data in a range of common laboratory solvents. It is designed to be a practical resource for researchers, scientists, and drug development professionals, providing not only solubility data but also the theoretical underpinnings and detailed experimental protocols required for its accurate determination.

Chemical and Physical Properties of this compound

This compound (CAS No. 2437-29-8) is the oxalate salt of the malachite green cation.[2] The cationic nature of the dye is a key determinant of its solubility characteristics. The structure consists of a central carbon atom bonded to three phenyl rings, two of which are substituted with dimethylamino groups. This extensive aromatic system contributes to its nonpolar character, while the cationic charge introduces a significant polar aspect to the molecule.

Caption: Factors influencing the dissolution of this compound.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound in various common laboratory solvents. It is important to note that quantitative values can vary between sources due to differences in experimental conditions such as temperature and purity of the compound and solvents.

| Solvent Class | Solvent | Chemical Formula | Solubility | Temperature (°C) | Reference(s) |

| Polar Protic | Water | H₂O | 40 g/L, 60 g/L, 110 g/L | 25, 20, 25 | [3][4][5] |

| Methanol | CH₃OH | Soluble | Not Specified | [3][6] | |

| Ethanol | C₂H₅OH | Soluble | Not Specified | [1][7][8] | |

| Amyl Alcohol | C₅H₁₁OH | Soluble | Not Specified | [3][6] | |

| Polar Aprotic | Acetonitrile | C₂H₃N | Soluble (100 µg/mL solution is stable) | Not Specified | [9] |

| Acetone | C₃H₆O | Data not available | - | ||

| Ethyl Acetate | C₄H₈O₂ | Data not available | - | ||

| Nonpolar | Toluene | C₇H₈ | Data not available | - | |

| Hexane | C₆H₁₄ | Data not available | - | ||

| Dichloromethane | CH₂Cl₂ | Data not available | - |

As indicated in the table, there is a notable lack of specific quantitative solubility data for this compound in many common aprotic and nonpolar organic solvents. This represents a significant data gap and an area ripe for further experimental investigation.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound. [10][11]This method ensures that the solvent is fully saturated with the solute, providing a thermodynamically accurate measure of solubility.

I. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.

II. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE or equivalent)

-

UV-Vis Spectrophotometer

-

Cuvettes

III. Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration.

-

Perform serial dilutions of the stock solution to create a series of at least five standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of screw-capped vials (in triplicate for each solvent). The presence of undissolved solid at the end of the experiment is crucial.

-

Accurately add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or a water bath with magnetic stirring.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration. [12]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. Dilute the filtrate with the same solvent if necessary to bring the concentration within the linear range of the calibration curve.

-

-

Analysis by UV-Vis Spectrophotometry:

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.

-

Determine the concentration of this compound in the filtered sample solutions using the equation of the line from the calibration curve.

-

Calculate the equilibrium solubility in the desired units (e.g., g/L or mol/L), taking into account any dilutions made.

-

Caption: Experimental workflow for determining solubility via the shake-flask method.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in various solvents. The provided data and experimental protocols serve as a valuable resource for researchers in diverse fields. The principle of "like dissolves like" is a good predictor of the general solubility behavior of this ionic dye, with polar protic solvents demonstrating the highest solvating power. However, the significant gaps in quantitative solubility data for aprotic and nonpolar solvents highlight the need for further experimental work to create a more complete and predictive solubility profile for this important compound. The detailed shake-flask and UV-Vis spectrophotometry protocols offer a robust framework for conducting such investigations with high scientific integrity.

References

-

University of California, Davis. (n.d.). Determination of Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18–28.

-

ResearchGate. (n.d.). This compound chemical structure. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of this compound. Retrieved from [Link]

-

Science Department, various authors. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]

-

Forensic Chemistry Laboratory Manual. (n.d.). Determining Concentration of Regulated Food Dye. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound chemical structure. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural formula of this compound. Retrieved from [Link]

-

JoVE. (2020, March 26). UV-Vis Spectroscopy of Dyes - Procedure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES. In Some Aromatic Amines, Organic Dyes, and Related Exposures. Retrieved from [Link]

-

Knowledge. (2022, December 8). Dyeing principles and methods of direct dyes? Retrieved from [Link]

-

Wikipedia. (n.d.). Solvent. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Mechanism of dye solubilization and de-aggregation by urea. Retrieved from [Link]

-

Knowledge. (2022, December 8). Dyeing principles and methods of direct dyes? Retrieved from [Link]

-

ResearchGate. (n.d.). The Theory of Dyeing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigations of Solvent-Solute Interactions in Room Temperature Ionic Liquids Using Solvatochromic Dyes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Malachite Green and Leucomalachite Green. Retrieved from [Link]

-

eScholarShare. (n.d.). The Effects of Solvents on the Spectroscopy of Dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). Production of this compound and leucomalachite green reference materials certified for purity. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on the Extraction of Dyes into a Room-Temperature Ionic Liquid and Their Mechanisms. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Carolina Biological Supply. (n.d.). Malachite Green (Oxalate), 1% Aqueous, Laboratory Grade, 100 mL. Retrieved from [Link]

Sources

- 1. dawnscientific.com [dawnscientific.com]

- 2. This compound | C52H54N4O12 | CID 2724411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound(2437-29-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound (C.I. 42000) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Thermo Scientific Chemicals this compound, pure, high purity biological stain 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. DSpace [escholarshare.drake.edu]

- 8. Malachite Green, Oxalate | 2437-29-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. bioassaysys.com [bioassaysys.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 14. science.valenciacollege.edu [science.valenciacollege.edu]

- 15. Determining Concentration of Regulated Food Dye – Forensic Chemistry Laboratory Manual [openbooks.library.unt.edu]

- 16. documents.thermofisher.com [documents.thermofisher.com]

A Senior Application Scientist's Guide to the Spectral Properties of Malachite Green Oxalate for Advanced Spectroscopy

Foreword: Beyond a Simple Dye—Understanding the Complex Photophysics of Malachite Green

Malachite Green (MG), a triphenylmethane dye, is far more than a simple colorant for silk, leather, or paper.[1] In the laboratory, its utility and its complexity are two sides of the same coin. While it serves as a biological stain and a controversial antimicrobial in aquaculture, its true spectroscopic nature is a dynamic interplay of structure, solvent, and pH.[1][2] For the researcher in drug development or the analytical scientist striving for precise quantification, a superficial understanding of its properties is insufficient. Misinterpretation of its spectral behavior can lead to significant errors in quantification, stability studies, and interaction assays.

This guide moves beyond basic data recitation. It is designed to provide you, the practicing scientist, with an in-depth, field-proven understanding of the causality behind Malachite Green Oxalate's spectral behavior. We will deconstruct its photophysics, explore the environmental factors that govern its spectral response, and provide robust, self-validating protocols for its accurate measurement. This document is structured not as a rigid template, but as a logical journey from fundamental principles to practical application.

The Core Chromophore: Structure and Intrinsic Spectral Characteristics

Malachite Green's intense color is derived from its cationic triphenylmethane structure.[1] The positive charge is delocalized across the conjugated pi-system, which includes the three aromatic rings. This extensive delocalization is the primary reason for the strong absorption in the visible region of the electromagnetic spectrum. The term "Malachite Green" formally refers to this colored cation; the counter-ion, be it oxalate or chloride, has no significant effect on the color or the primary absorption wavelength.[1][2]

UV-Visible Absorption Profile

The UV-Visible spectrum of Malachite Green in an aqueous medium is characterized by two primary absorption bands in the visible and near-UV regions, and additional bands in the deeper UV.

-

Primary Visible Band (π → π*): The most prominent feature is an intense, broad absorption band with a maximum (λmax) typically observed between 614 nm and 621 nm .[1][3][4] This transition is responsible for the compound's characteristic brilliant green color (as it absorbs red-orange light).

-

Secondary Visible Band: A much weaker, secondary absorption band is present around 425 nm .[5][6]

-

UV Bands: Further absorption bands can be found in the UV region, commonly around 316 nm and 249 nm.[5][7]

Molar Absorptivity: A Measure of Absorption Strength

Malachite Green exhibits a very high molar absorptivity (ε), indicative of a highly efficient light-absorbing chromophore. In water, the extinction coefficient at the ~617 nm peak is frequently reported in the range of 10^5 M⁻¹cm⁻¹ .[1] One detailed analysis specifies a value of 148,900 M⁻¹cm⁻¹ at 616.5 nm .[8] This high value is critical for quantitative analysis, as it allows for the sensitive detection of MG even at very low concentrations, a key requirement for residue analysis in environmental or biological samples.[2]

Fluorescence Properties: The Role of Rotational Freedom

In standard aqueous solutions, Malachite Green is considered effectively non-fluorescent.[1] This is due to the phenyl rings having significant rotational freedom. Upon excitation, the molecule rapidly loses its absorbed energy through non-radiative pathways (vibrational relaxation) facilitated by these rotations, quenching fluorescence. However, this property is environmentally sensitive. When the rotational freedom of the rings is restricted—for instance, by binding to a biological macromolecule like DNA or within a highly viscous medium—the non-radiative decay pathways are inhibited, and the molecule can become highly fluorescent .[1] Some studies have reported a broad emission peak around 707 nm upon excitation at 532 nm.[5] This "fluorogenic" behavior is a powerful tool in designing molecular probes and biosensors.

| Property | Typical Value (in Water) | Significance |

| Primary λmax | 614 - 621 nm[1][3][9] | Basis for quantification; responsible for green color |

| Secondary λmax | ~425 nm[5][6] | Secondary identifying feature of the spectrum |

| Molar Absorptivity (ε) | ~1.5 x 10⁵ M⁻¹cm⁻¹[1][8] | Enables high-sensitivity detection |

| Fluorescence Quantum Yield | ~0 (in water)[1] | Non-fluorescent unless rotationally constrained |

| Emission λmax | ~707 nm (when induced)[5] | Basis for its use as a fluorogenic probe |

The pH-Dependent Equilibrium: A System of Three States

Perhaps the most critical factor governing the spectral properties of Malachite Green is pH. The molecule exists in a dynamic, reversible equilibrium between three distinct forms, two of which are colorless. Failure to control or account for pH is the single most common source of error in its spectroscopic analysis. The equilibrium between the colored cation and the carbinol form has a pKa of 6.9 .[2][10]

-

Dicationic Form (pH < 2): In strongly acidic solutions, the molecule becomes protonated on one of the dimethylamino groups. This disrupts the primary conjugated system, causing the color to shift from green to yellow .[2]

-

Cationic Form (pH ~2 - 11): This is the familiar, intensely colored green form that is stable in neutral and mildly acidic or basic solutions. This is the form targeted for standard quantitative analysis.

-

Carbinol (Pseudobase) Form (pH > 12): In alkaline conditions, a hydroxide ion attacks the central carbon atom, which lacks a hydrogen. This tetrahedral structure disrupts the planarity and conjugation of the triphenylmethane system, resulting in a colorless carbinol form.[2][11] Spectroscopically, this leads to a dramatic decrease in absorbance at ~617 nm.[11]

The existence of these forms means that the measured absorbance of a Malachite Green solution is only meaningful when the pH is known and controlled.

Caption: pH-dependent equilibrium of Malachite Green species.

The Colorless Counterparts: Leuco-Malachite Green

Separate from the pH equilibrium is the existence of Leuco-Malachite Green (LMG). LMG is the reduced form of the dye and is a chemical precursor in its synthesis.[1][12] It is also the primary metabolite formed in biological systems, where enzymes reduce the colored cation.[12]

-

Structure and Properties: LMG is structurally distinct from the carbinol form. The central carbon is tetrahedral and bonded to a hydrogen atom. Like the carbinol, the conjugated system is broken, rendering LMG colorless .[1]

-

Spectral Signature: LMG does not absorb in the visible region. Its absorbance maximum is in the UV range, around 256 nm .[11]

-

Analytical Significance: The presence of LMG cannot be detected by visible spectroscopy. However, it can be readily oxidized back to the colored MG form using an oxidizing agent (e.g., lead oxide).[12] This principle is exploited in analytical methods to determine total MG (MG + LMG) and is famously used in forensic science for the detection of latent blood, where hemoglobin catalyzes the oxidation of LMG by hydrogen peroxide.[1]

Experimental Protocols for Accurate Spectroscopic Analysis

The following protocols are designed as self-validating systems, incorporating best practices to ensure data integrity.

Protocol 1: Standard UV-Vis Quantification of this compound

This workflow establishes the absorbance characteristics and enables quantification based on the Beer-Lambert law.

Objective: To determine the concentration of an unknown MG solution.

Materials:

-

This compound (analytical grade)

-

Class A volumetric flasks and pipettes

-

Deionized water (18 MΩ·cm)

-

0.1 M Phosphate buffer, pH 7.0

-

Validated UV-Vis Spectrophotometer

Methodology:

-

Stock Solution Preparation: Accurately weigh ~10 mg of this compound. Dissolve in and bring to volume in a 100 mL volumetric flask using the pH 7.0 buffer. Rationale: Using a buffer from the outset ensures pH stability and prevents shifts in the chemical equilibrium.

-

Working Standards Preparation: Perform a serial dilution of the stock solution to prepare a series of at least five standards in the concentration range of interest (e.g., 0.5 µM to 10 µM). Use the same pH 7.0 buffer as the diluent.

-

Spectrometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes.

-

Wavelength Scan: Use the highest concentration standard to perform a wavelength scan from 350 nm to 750 nm. Identify the λmax, which should be near 617 nm. Rationale: Verifying the λmax confirms the identity of the substance and ensures measurements are taken at the point of maximum sensitivity.

-

Calibration Curve Generation:

-

Set the spectrophotometer to measure absorbance at the determined λmax.

-

Use the pH 7.0 buffer as the blank (autozero).

-

Measure the absorbance of each working standard.

-

Plot Absorbance vs. Concentration (µM).

-

-

Linearity Check: Perform a linear regression on the data. The coefficient of determination (R²) should be >0.995. Rationale: This validates that the Beer-Lambert law holds in the chosen concentration range and that the dilutions were performed accurately.

-

Unknown Sample Measurement: Measure the absorbance of the unknown sample (diluted in the same buffer if necessary). Use the equation of the line from the calibration curve to calculate its concentration.

Caption: Standard workflow for quantitative UV-Vis analysis.

Protocol 2: Investigating the Effect of pH on the MG Spectrum

Objective: To demonstrate the transition from the cationic to the carbinol form.

Materials:

-

MG stock solution (from Protocol 1, prepared in DI water instead of buffer)

-

Buffer solutions: pH 4.0 (acetate), pH 7.0 (phosphate), pH 10.0 (carbonate-bicarbonate)

-

0.1 M NaOH

Methodology:

-

Sample Preparation: Create four identical samples by diluting the MG stock solution into each of the three buffer solutions (pH 4, 7, 10) and one sample into DI water. Create a fifth sample by adding a small amount of 0.1 M NaOH to the DI water sample to achieve a pH > 12.

-

Equilibration: Allow the solutions to sit for 10 minutes to ensure the pH-dependent equilibrium is reached.

-

Spectral Acquisition:

-

For each pH value, use the corresponding buffer as the blank.

-

Acquire a full wavelength scan (350-750 nm) for each of the five MG samples.

-

-

Data Analysis:

-

Overlay the five spectra.

-

Observe the high absorbance at λmax for the pH 4 and pH 7 samples.

-

Note the significant decrease in absorbance at λmax for the pH 10 and pH > 12 samples. This demonstrates the conversion to the colorless carbinol form.[11]

-

Advanced Considerations for the Field Scientist

-

Photodegradation: Malachite Green is susceptible to photodegradation, especially under UV irradiation or in the presence of photocatalysts.[13][14] The absorbance at ~617 nm will decrease over time with prolonged exposure to light.[15] For stability studies, samples should be protected from light. The carbinol form is notably more sensitive to irradiation than the colored dye form.[10]

-

Solvent Effects (Solvatochromism): While this guide focuses on aqueous systems, the absorption maximum of MG can shift depending on the polarity of the solvent. This solvatochromic effect should be considered when working in mixed-solvent or non-aqueous systems.

-

Deviations from Beer-Lambert Law: At very high concentrations, MG can self-associate or form aggregates, leading to a non-linear relationship between absorbance and concentration. Always operate within the validated linear range of your calibration curve.

Conclusion

The spectroscopic analysis of this compound is a prime example of how a molecule's environment dictates its physical properties. Its intense molar absorptivity makes it an excellent candidate for sensitive UV-Vis quantification, while its environmentally-sensitive fluorescence provides opportunities for advanced probe development. However, these applications are critically dependent on a rigorous understanding and control of pH to manage the equilibrium between its colored and colorless forms. By employing the validated protocols and mechanistic understanding outlined in this guide, researchers can harness the complex spectral properties of Malachite Green to generate accurate, reproducible, and meaningful data.

References

-

Wikipedia. Malachite green. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2724411, this compound. [Link]

-

AIP Publishing. Photocatalytic Degradation of Malachite Green using TiO2 and O2/UV. [Link]

-

Optica Publishing Group. Experimental evidence of two-photon absorption and its saturation in this compound: a femtosecond Z-scan study. [Link]

-

ResearchGate. UV–visible absorption spectrum of malachite green photodegraded by (a) Mn–Zn and (b) MWNTs/Mn–Zn photocatalyst under visible light irradiation versus time. [Link]

-

ResearchGate. Time dependent UV-Vis absorption spectra of degradation of this compound, 1.0787 × 10 −5 mol/L, under ultra violet light irradiation (λ = 254 nm). [Link]

-

ResearchGate. (a) UV–vis spectra of this compound (MGo) mineralization versus reaction time, and (b) ¹³C nuclear magnetic resonance (NMR) spectrum of the dye solution after the total discoloration. [Link]

-